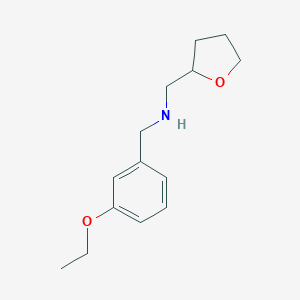

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound that belongs to the class of amines. This compound features a phenyl ring substituted with an ethoxy group and an amine group attached to a tetrahydrofuran ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine can be achieved through a multi-step process:

Starting Materials: The synthesis begins with 3-ethoxybenzaldehyde and tetrahydrofuran.

Formation of Intermediate: The 3-ethoxybenzaldehyde undergoes a reductive amination with tetrahydrofuran to form an intermediate.

Final Product: The intermediate is then subjected to further reaction conditions, such as catalytic hydrogenation, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrahydrofuran ring.

Reduction: Reduction reactions can target the amine group, potentially converting it to a secondary or tertiary amine.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the phenyl ring.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the context of drug discovery:

- Pharmacological Studies : Research indicates that compounds with similar structures exhibit inhibitory activities against enzymes like COX-2, which is relevant in inflammation and pain management .

- Drug Development : Its unique chemical properties make it a candidate for further modification to enhance efficacy and reduce side effects in drug formulations.

Studies have shown that derivatives of tetrahydrofuran can exhibit significant biological activity:

- Antimicrobial Properties : Compounds related to (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine have been tested for their effectiveness against various pathogens.

- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines are ongoing, providing insights into its potential as an anticancer agent.

Material Science

The compound's properties also lend themselves to applications in material science:

- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : The incorporation of this compound into nanostructured materials may improve their functionality in electronic and photonic devices.

Case Studies

-

COX-2 Inhibition Study :

A study published in Environmental Science highlighted the COX-2 inhibitory activities of compounds similar to this compound, demonstrating significant selectivity and potency against inflammatory pathways . -

Pharmacokinetic Profiling :

Research evaluating the pharmacokinetics of related compounds indicated favorable absorption rates and metabolic stability, suggesting that modifications to this compound could yield effective therapeutic agents . -

Material Performance Evaluation :

A study on polymer composites incorporating tetrahydrofuran derivatives showed improved mechanical properties and thermal resistance, indicating potential industrial applications.

Mécanisme D'action

The mechanism by which (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine exerts its effects would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine: Similar structure with a methoxy group instead of an ethoxy group.

(3-Ethoxyphenyl)-N-(tetrahydro-2-pyranylmethyl)methanamine: Similar structure with a tetrahydropyran ring instead of a tetrahydrofuran ring.

Uniqueness

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is unique due to the presence of both an ethoxy group and a tetrahydrofuran ring, which can impart distinct chemical and biological properties compared to its analogs.

Activité Biologique

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is an organic compound characterized by its unique structure, which includes a phenyl ring with an ethoxy substituent and a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug discovery.

- IUPAC Name : this compound

- Molecular Formula : C13H17NO2

- CAS Number : 880804-97-7

The compound is synthesized through a multi-step process involving 3-ethoxybenzaldehyde and tetrahydrofuran, typically via reductive amination followed by catalytic hydrogenation.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including neurotransmitter systems and enzyme inhibition. Compounds with similar structures have been explored for their pharmacological properties, suggesting potential applications in treating neurological disorders and other conditions.

The specific mechanism of action for this compound may involve:

- Enzyme Inhibition : Potentially acting as a competitive inhibitor by binding to the active site of enzymes, thus preventing substrate interaction.

- Neurotransmitter Modulation : Similar compounds have been studied for their ability to mimic or inhibit neurotransmitters, impacting pathways involved in mood regulation and cognition.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Type | Biological Activity | Reference |

|---|---|---|---|

| (3-Methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine | Methoxy analog | Neurotransmitter analog | |

| (3-Ethoxyphenyl)-N-(tetrahydro-2-pyranylmethyl)methanamine | Pyran analog | Enzyme inhibitor |

Case Study 1: Neurotransmitter Activity

In a study investigating the effects of compounds structurally similar to this compound, it was found that certain derivatives exhibited significant binding affinity to serotonin receptors. This suggests potential use in treating anxiety and depression by modulating serotonin levels .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of related compounds on cathepsin K, an enzyme implicated in bone resorption. The results indicated that certain analogs could effectively reduce enzyme activity, highlighting their potential as therapeutic agents for osteoporosis .

Applications in Drug Discovery

Given its structural characteristics and preliminary findings regarding its biological activity, this compound may serve as a promising lead compound in drug development. Its ability to interact with neurotransmitter systems and inhibit key enzymes positions it as a candidate for further research into treatments for neurodegenerative diseases and metabolic disorders.

Propriétés

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJZAZHGWUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.